

A Comparative Pharmacological Guide to JWH-080 and JWH-018

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Compound of Interest

Compound Name: JWH 080

Cat. No.: B158000

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This guide provides a detailed comparative analysis of the pharmacological properties of two synthetic cannabinoids, JWH-080 and JWH-018. Both compounds are members of the naphthoylindole family and were originally synthesized for research purposes to explore the cannabinoid system. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their performance at cannabinoid receptors, supported by available experimental data.

Introduction

JWH-018 and JWH-080 are potent synthetic agonists of the cannabinoid receptors CB1 and CB2. The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the immune system and peripheral tissues, playing a role in inflammation and other physiological processes.^[1] Understanding the comparative pharmacology of these compounds is crucial for their use as research tools and for comprehending their potential physiological effects. JWH-018 has been extensively studied, providing a rich dataset on its binding affinity, potency, and efficacy. In contrast, while the binding characteristics of JWH-080 are documented, detailed functional data is less prevalent in the public domain.

Comparative Pharmacology Data

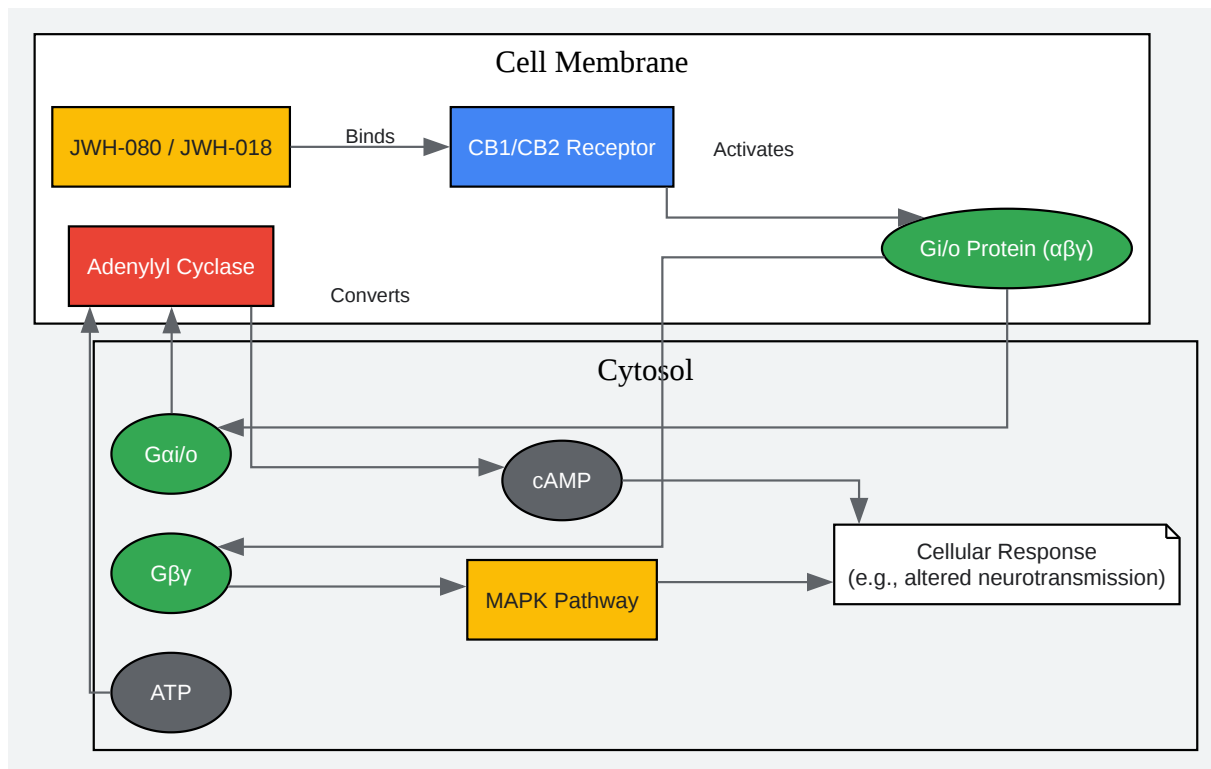
The following table summarizes the quantitative pharmacological data for JWH-080 and JWH-018 at human cannabinoid receptors.

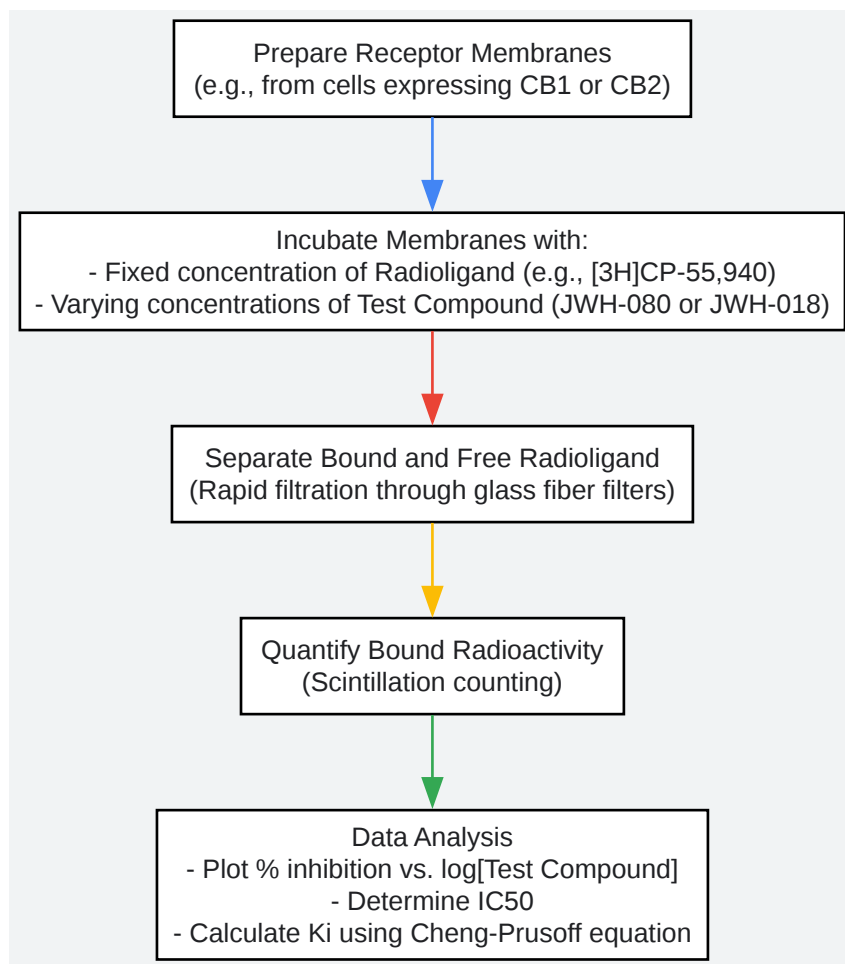
Parameter	JWH-080	JWH-018	Reference Compound
CB1 Receptor Binding Affinity (K _i , nM)	5.6 - 8.9[2][3]	1.2 - 9.0[1][4]	-
CB2 Receptor Binding Affinity (K _i , nM)	2.2 - 2.21[2][3]	2.94[1]	-
CB1 Receptor Potency (EC ₅₀ /IC ₅₀ , nM)	Data Not Available	8.0 (GTPγS)[5] 14.7 (cAMP)[4] 4.4 (MAPK) [4] 2.8 (Internalization) [4]	-
CB2 Receptor Potency (EC ₅₀ , nM)	Data Not Available	12.8 (β-arrestin2 recruitment)[3] 19.0 (cAMP)[6]	-
CB1 Receptor Efficacy (E _{max})	Data Not Available	Full Agonist[1]	-
CB2 Receptor Efficacy (E _{max})	Data Not Available	Full Agonist[6]	-

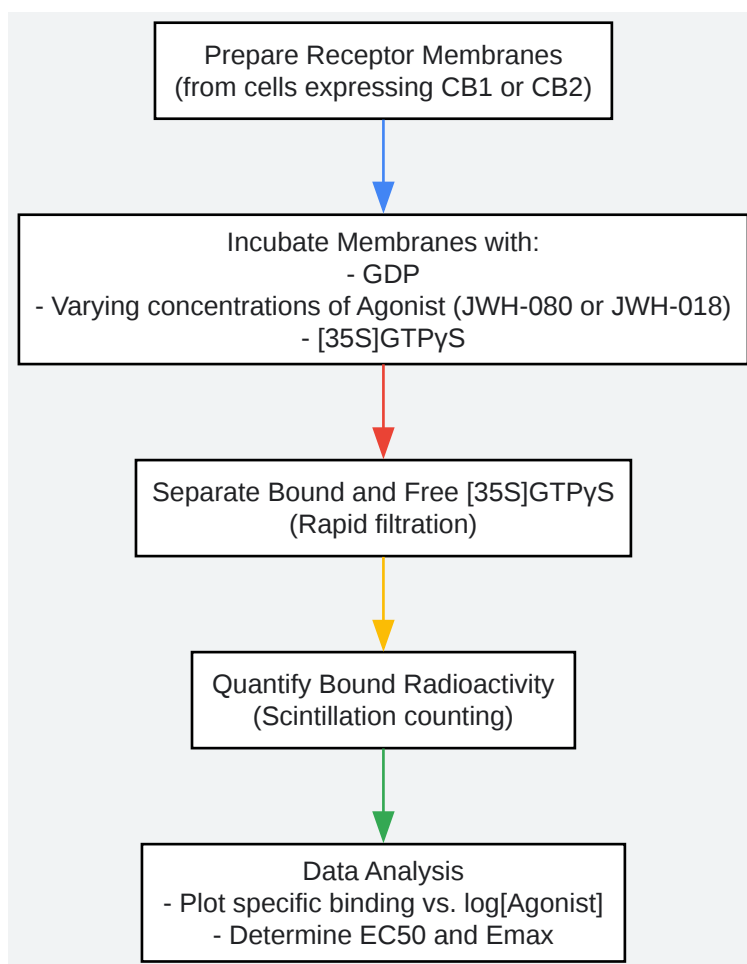
Note: Direct comparison of EC₅₀ values between different assay types should be made with caution due to variations in experimental conditions and endpoints.

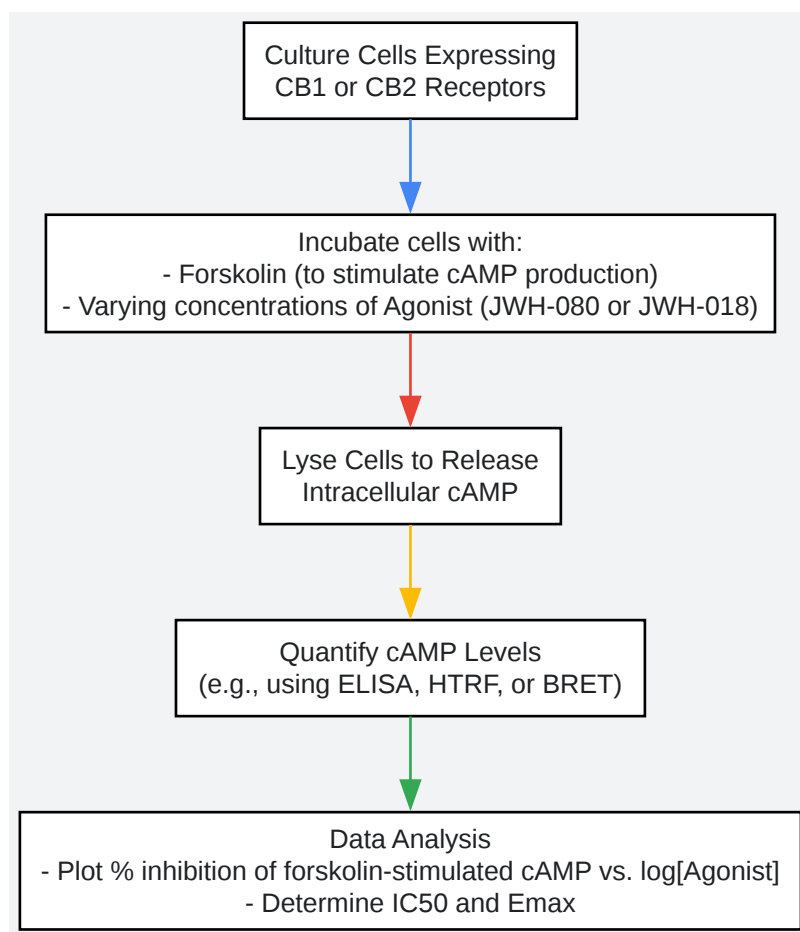
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical signaling pathway for cannabinoid receptors and the general workflows for key experimental assays used to characterize these compounds.









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